5,6-Dichloro-3-isopropyl-1,2,4-triazine
Description
5,6-Dichloro-3-isopropyl-1,2,4-triazine is a substituted 1,2,4-triazine derivative featuring chlorine atoms at positions 5 and 6 and an isopropyl group at position 3.
Properties
Molecular Formula |
C6H7Cl2N3 |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
5,6-dichloro-3-propan-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C6H7Cl2N3/c1-3(2)6-9-4(7)5(8)10-11-6/h3H,1-2H3 |
InChI Key |
OYWPRPYKPGWXID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(N=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-isopropyl-1,2,4-triazine typically involves the nucleophilic substitution of chlorine atoms on a triazine ring. One common method starts with 3,5,6-trichloro-1,2,4-triazine, which undergoes nucleophilic substitution with isopropylamine to yield the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to control the reactivity and selectivity of the substitution .
Industrial Production Methods: Industrial production of 5,6-Dichloro-3-isopropyl-1,2,4-triazine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-3-isopropyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as isopropylamine, sodium benzenethiolate, and methoxides are commonly used.
Oxidation: Reagents like Jones reagent or TEMPO can be employed for oxidation reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Oxidation: Oxidized triazine derivatives.
Hydrolysis: Hydrolyzed triazine products.
Scientific Research Applications
Chemistry: 5,6-Dichloro-3-isopropyl-1,2,4-triazine is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals .
Biology and Medicine: The compound has been studied for its potential biological activities, including herbicidal properties . It is also investigated for its role as a building block in the synthesis of biologically active molecules .
Industry: In the industrial sector, 5,6-Dichloro-3-isopropyl-1,2,4-triazine is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-isopropyl-1,2,4-triazine involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits key enzymes involved in plant growth, leading to the disruption of essential metabolic pathways . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of 5,6-Dichloro-3-isopropyl-1,2,4-triazine with analogous triazines:
Key Observations:
- Electrophilicity and Reactivity : Chlorine substituents enhance electrophilicity compared to phenyl (Ph) or aryl (Ar) groups, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .
- Steric Effects : The isopropyl group at position 3 may reduce binding affinity to enzymes like CYP51 compared to smaller substituents (e.g., methyl or hydrogen), as steric hindrance can limit interactions with active sites .
- Solubility: Dichloro substitution increases hydrophobicity compared to polar groups (e.g., hydroxyl or amino), but less so than diaryl substituents (e.g., diphenyl derivatives in ).
Pharmacological Potential
Triazines with 5,6-substituents exhibit diverse biological activities:
- Antifungal Activity : 1,2,4-Triazines with high CYP51 binding affinity (e.g., docking scores comparable to fluconazole) show promise as antifungal agents. Chloro substituents may improve target engagement via halogen bonding, while isopropyl groups could modulate pharmacokinetics .
- Antioxidant and Anti-inflammatory Effects : 5-Oxo-1,2,4-triazine derivatives demonstrate adaptogenic properties in poultry, suggesting that substitution patterns (e.g., Cl vs. oxo) critically influence biological activity .
Physicochemical Properties
- Stability : Chlorine’s electron-withdrawing effect stabilizes the triazine ring against hydrolysis, contrasting with electron-donating groups (e.g., methyl) that may increase susceptibility to degradation .
- pKa Modulation : Chloro substituents lower the pKa of adjacent NH groups (if present), enhancing solubility in basic media. This contrasts with diaryl triazines, where aromaticity dominates electronic effects .
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